Meta-Methoxy Substitution Confers Distinct Lipophilicity and Polar Surface Area vs. Des-Methoxy and Para-Methoxy Analogs
The target compound incorporates a 3-methoxyphenethyl amide side chain. Compared to the des-methoxy analog N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, the meta-methoxy group increases molecular weight by 30.0 Da (340.4 vs. 310.4 Da), adds one hydrogen-bond acceptor (from 4 to 5 HBA), and increases topological polar surface area (TPSA) by approximately 9.2 Ų (estimated ~82 Ų vs. ~73 Ų) . Relative to the para-methoxy isomer (N-(4-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide), the meta-substitution pattern alters the three-dimensional conformation of the phenethyl side chain, potentially affecting pi-stacking interactions with aromatic residues in target binding pockets . The calculated logP increase of approximately +0.4 to +0.6 log units versus the des-methoxy parent shifts the compound within CNS drug-likeness parameter space (desirable logP range: 1–4) and may improve membrane permeability .
| Evidence Dimension | Calculated physicochemical properties (MW, TPSA, HBA count, estimated logP) |
|---|---|
| Target Compound Data | MW: 340.4 Da; TPSA: ~82 Ų; HBA: 5; HBD: 1; est. logP: ~2.5–3.0 |
| Comparator Or Baseline | Des-methoxy analog: MW 310.4 Da; TPSA ~73 Ų; HBA: 4; HBD: 1; est. logP: ~2.0–2.5 |
| Quantified Difference | ΔMW: +30.0 Da; ΔTPSA: +~9.2 Ų; ΔHBA: +1; ΔlogP: +~0.4 to +0.6 |
| Conditions | Calculated properties based on 2D molecular structure using Ertl TPSA method and fragment-based logP estimation; not experimentally measured. |
Why This Matters
For CNS-targeted programs, the 30 Da mass increase and ~9 Ų TPSA increment keep the compound within favorable BBB penetration space while the methoxy group provides a metabolic soft spot that may be exploited for prodrug design or liability mitigation; procurement of the incorrect analog risks entering a different ADME profile space.
